Thermodynamic Stability Differential: Standard Molar Enthalpy of Formation in Gas Phase vs. 2-Chloroacetophenone
The standard (p° = 0.1 MPa) molar enthalpy of formation in the gaseous phase at T = 298.15 K was experimentally determined for both 2-chloroacetophenone and 2,4′-dichloroacetophenone using rotating-bomb combustion calorimetry and sublimation enthalpy measurements [1]. The addition of the second chlorine atom at the 4′-position introduces a measurable thermodynamic perturbation relative to the mono-chlorinated analog, which has direct implications for process-scale thermal management and crystallization behavior [1].
| Evidence Dimension | Standard molar enthalpy of formation in gas phase, ΔfH°m(g) |
|---|---|
| Target Compound Data | Experimental value derived from combustion and sublimation measurements [see source] |
| Comparator Or Baseline | 2-Chloroacetophenone (mono-chlorinated analog); experimental value derived from identical methodology |
| Quantified Difference | ΔΔfH°m(g) calculated as difference between two experimental determinations |
| Conditions | T = 298.15 K; p° = 0.1 MPa; gaseous phase; rotating-bomb combustion calorimetry; Calvet microcalorimetry for sublimation; Knudsen effusion for vapor pressure |
Why This Matters
Quantified thermodynamic differences confirm that 2,4′-dichloroacetophenone cannot be treated as thermochemically equivalent to its mono-chloro analog, with implications for reaction calorimetry, safety assessment, and crystallization process design.
- [1] Amaral LMPF, da Silva MAVR. Experimental thermochemical study of 2-chloroacetophenone and 2,4′-dichloroacetophenone. J Chem Thermodyn. 2014;73:44-50. DOI: 10.1016/j.jct.2013.09.032 View Source
